molecular formula C25H23NO7 B1390409 Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid CAS No. 1185303-03-0

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid

Cat. No.: B1390409
CAS No.: 1185303-03-0
M. Wt: 449.5 g/mol
InChI Key: QKYOXZRPCWHQIE-UHFFFAOYSA-N
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Description

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid is a biochemical compound used primarily in proteomics research. It has the molecular formula C25H23NO7 and a molecular weight of 449.45 . This compound is known for its role in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid typically involves the protection of the amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group. One common method involves the reaction of 2-amino-3,4,5-trimethoxybenzoic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide.

    Peptide Coupling: HATU or DIC in the presence of a base like N-methylmorpholine.

Major Products

The major products formed from these reactions include deprotected amino acids and peptide chains, which are essential for the synthesis of complex proteins.

Scientific Research Applications

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.

    Proteomics Research: Helps in the study of protein structure and function by facilitating the synthesis of peptide fragments.

    Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: Facilitates the attachment of peptides to other biomolecules for various biochemical assays.

Mechanism of Action

The primary mechanism of action of Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid involves the protection of the amino group in amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection during peptide synthesis . This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-2-amino-benzoic acid
  • Fmoc-3-amino-4-methoxy-benzoic acid
  • Fmoc-4-amino-3,5-dimethoxy-benzoic acid

Uniqueness

Fmoc-2-amino-3,4,5-trimethoxy-benzoic acid is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and solubility properties. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4,5-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c1-30-20-12-18(24(27)28)21(23(32-3)22(20)31-2)26-25(29)33-13-19-16-10-6-4-8-14(16)15-9-5-7-11-17(15)19/h4-12,19H,13H2,1-3H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYOXZRPCWHQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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